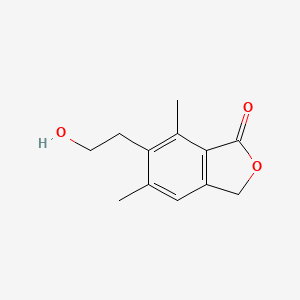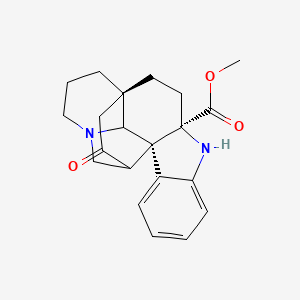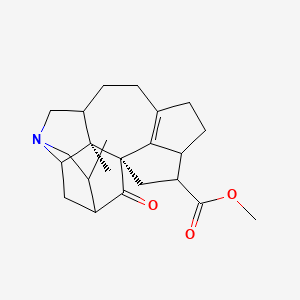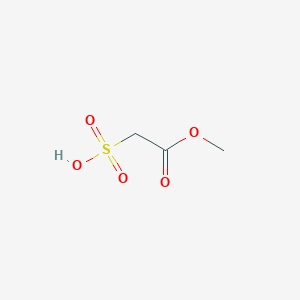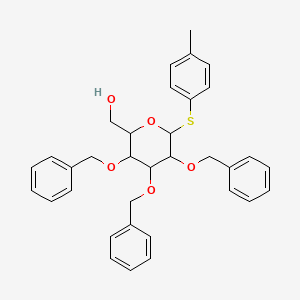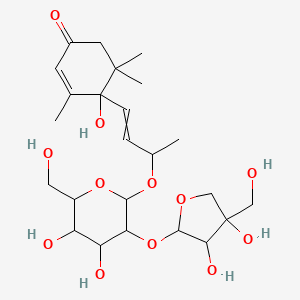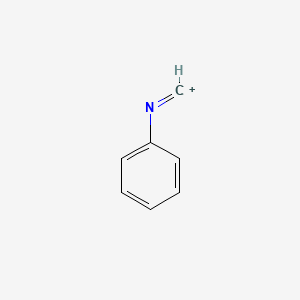
Benzenaminium, N-methylidyne-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenaminium, N-methylidyne- is an organic compound with the molecular formula C7H6N It is a derivative of benzenaminium, where the nitrogen atom is bonded to a methylidyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenaminium, N-methylidyne- can be synthesized through the reaction of benzenaminium salts with methylating agents. One common method involves the use of oxyacetic acid derivatives via oxytrimethinium salts as intermediates. The reaction typically occurs under Vilsmeier-Haack conditions in the presence of triethylamine in acetonitrile at reflux .
Industrial Production Methods
Industrial production of benzenaminium, N-methylidyne- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenaminium, N-methylidyne- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert benzenaminium, N-methylidyne- into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylidyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenaminium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
Benzenaminium, N-methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of benzenaminium, N-methylidyne- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity and behavior .
Vergleich Mit ähnlichen Verbindungen
Benzenaminium, N-methylidyne- can be compared with other similar compounds, such as:
Aniline derivatives: These compounds have similar structures but differ in the functional groups attached to the nitrogen atom.
N-methyl amines: These compounds also contain a methyl group bonded to the nitrogen atom but may have different aromatic or aliphatic substituents.
The uniqueness of benzenaminium, N-methylidyne- lies in its specific chemical structure and reactivity, which make it suitable for a variety of applications in research and industry .
Eigenschaften
CAS-Nummer |
102397-36-4 |
|---|---|
Molekularformel |
C7H6N+ |
Molekulargewicht |
104.13 g/mol |
IUPAC-Name |
N-phenylmethanimine |
InChI |
InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1 |
InChI-Schlüssel |
SQJVPMNTLGHXJL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH+]=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


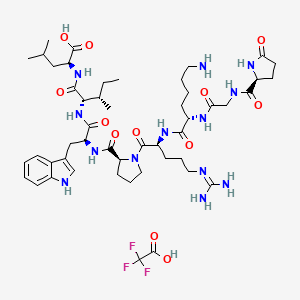
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

